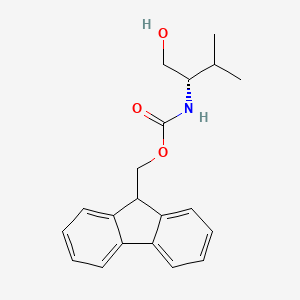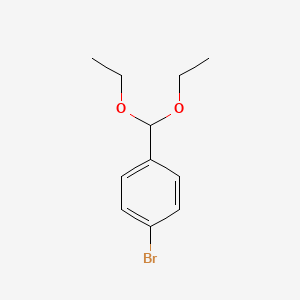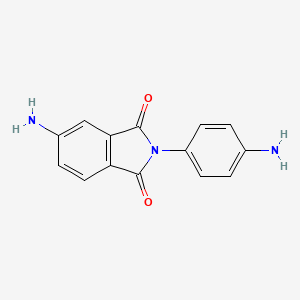
6-乙酰-2(3H)-苯并恶唑酮
描述
6-Acetyl-2(3H)-benzoxazolone is a compound that belongs to the benzoxazolone family, which is known for its biological activity. The structure of benzoxazolone derivatives has been extensively studied due to their relevance in medicinal chemistry. These compounds have been synthesized and analyzed for various biological activities, including analgesic, anti-inflammatory, and antimicrobial properties .
Synthesis Analysis
The synthesis of 6-acyl-2(3H)-benzoxazolone derivatives has been reported in several studies. One method involves the condensation of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone with hydrazine hydrate in acetic acid, yielding the target compound with an 84% success rate . Another approach describes the preparation of a series of 6-acyl-3-substituted-2-(3H)-benzoxazolones, with their structures confirmed by various spectroscopic methods . Additionally, the synthesis of related compounds, such as 4-acetyl-2(3H)-benzothiazolone, has been developed to create biomimetic analogues of benzoxazolone allelochemicals .
Molecular Structure Analysis
The molecular structure of benzoxazolone derivatives has been determined using X-ray diffraction and quantum chemical calculations. For instance, the charge density of a related molecule, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, was studied to understand the dynamics of the molecule and the effect of intermolecular interactions, such as hydrogen bonding, on its structure .
Chemical Reactions Analysis
Benzoxazolone derivatives undergo various chemical reactions that are essential for their biological activity. The esterification of 2-benzoxazolon-3-yl-acetic acid with different polyethylene glycols has been performed to produce monoesters with variable properties, which can be used as substrates in enzymatic reactions to yield new cephalosporin derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazolone derivatives are influenced by the molecular mass of the substituents attached to the benzoxazolone core. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols of different molecular weights results in conjugates with diverse physicochemical properties, which can be tailored to meet specific demands . The synthesized compounds are characterized using techniques such as NMR, IR, UV, MS, and elementary analysis to confirm their structures and properties .
科学研究应用
合成和药理潜力
细胞毒活性:6-乙酰-2(3H)-苯并恶唑酮及其衍生物对各种肿瘤细胞系显示出潜在的细胞毒活性。一项研究表明,由 6-乙酰-2(3H)-苯并恶唑酮合成的带有恶唑环的特定查耳酮在微摩尔浓度下表现出浓度依赖性的细胞毒作用,特别是对人 B 细胞前体白血病和乳腺腺癌细胞系 (Ivanova、Momekov 和 Petrov,2013)。
镇痛和抗炎活性:已合成各种 6-乙酰-2(3H)-苯并恶唑酮衍生物并评估了它们的镇痛和抗炎特性。一些化合物,特别是那些具有二氟苯甲酰和羟基苯乙基基团的化合物,在小鼠角叉菜胶诱导的爪水肿试验等试验中表现出显着的抗炎活性 (Gökhan-Kelekçi 等人,2009)。
化学合成和表征
- 化合物合成:标题化合物 6-[1-乙酰-5-(4-甲氧基苯基)-4,5-二氢-1H-吡唑-3-基]-2(3H)-苯并恶唑酮已通过 6-[3-(4-甲氧基苯基)-2-丙烯酰]-2(3H)-苯并恶唑酮与水合肼缩合合成,产率为 84%。使用各种光谱方法确认了该结构 (Ivanova 等人,2018)。
在药物化学中作为特权支架的作用
- 多功能治疗应用:2(3H)-苯并恶唑酮及其衍生物由于其在代谢稳定模板中模拟苯酚或邻苯二酚的能力,被公认为药物化学中的“特权支架”。它具有广泛的治疗应用,从镇痛药、抗炎药、抗精神病药到神经保护性抗惊厥药。它还显示出对各种受体(如多巴胺能和 5 羟色胺能受体)的高亲和力 (Poupaert 等人,2005)。
安全和危害
6-Acetyl-2(3H)-benzoxazolone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
6-acetyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBNAXVXLAHDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203399 | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54903-09-2 | |
| Record name | 6-Acetyl-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How were 6-acyl-3-piperidinomethyl-2(3H)-benzoxazolones synthesized and what were their observed biological activities?
A1: Researchers synthesized a series of 6-acyl-3-piperidinomethyl-2(3H)-benzoxazolones by reacting 6-Acetyl-2(3H)-benzoxazolone derivatives with specific piperidine derivatives and formaldehyde in a methanol solution []. These synthesized compounds were then evaluated for their analgesic and anti-inflammatory properties. The analgesic activity was assessed using the modified Koster test, while the anti-inflammatory potential was determined through the carrageenan-induced mouse paw edema test and arachidonic acid edema assay. Results showed promising analgesic activity across the 15 synthesized compounds. Notably, compounds 1, 3, and 6 exhibited significant efficacy in inhibiting edema, highlighting their potential as anti-inflammatory agents [].
Q2: Did modifying the structure of 6-Acetyl-2(3H)-benzoxazolone impact its biological activity?
A2: Yes, structural modifications significantly influenced the biological activity. When researchers incorporated a chalcone moiety into the structure, creating 5- or 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, the compounds demonstrated cytotoxic activity against various cancer cell lines, including human leukemia (BV-173), and breast adenocarcinoma (MCF-7 and MDA-MB-231) []. The cytotoxic effect was concentration-dependent and observed at micromolar concentrations. Further investigation revealed that compound 3f, a specific derivative within this series, induced apoptosis in the BV-173 cell line, as evidenced by significant DNA fragmentation []. This finding suggests that these modified compounds may hold potential as anti-cancer agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)



![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)
